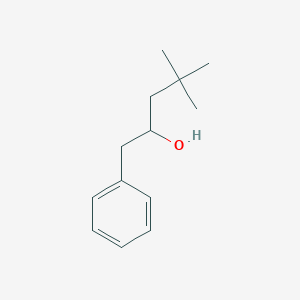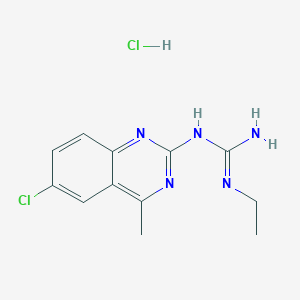![molecular formula C12H19NO2 B13998008 2,2'-[(1-Phenylethyl)imino]diethanol CAS No. 46407-94-7](/img/structure/B13998008.png)
2,2'-[(1-Phenylethyl)imino]diethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-[(1-Phenylethyl)imino]diethanol is an organic compound with the molecular formula C12H19NO2. It is characterized by the presence of a phenylethyl group attached to an imino group, which is further connected to two diethanol groups. This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
2,2’-[(1-Phenylethyl)imino]diethanol can be synthesized through a reaction between phenylethylamine and diethanolamine under controlled conditions. The reaction typically involves heating the reactants in the presence of a catalyst, such as an acid or base, to facilitate the formation of the imino bond. The reaction is carried out in a solvent, such as ethanol or methanol, to ensure proper mixing and reaction efficiency.
Industrial Production Methods
In industrial settings, the production of 2,2’-[(1-Phenylethyl)imino]diethanol involves large-scale reactors where the reactants are continuously fed and the product is continuously removed. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and minimize by-products. The final product is purified through distillation or crystallization to achieve the desired purity.
化学反応の分析
Types of Reactions
2,2’-[(1-Phenylethyl)imino]diethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. The reactions are typically carried out in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used for substitution reactions.
Major Products Formed
Oxidation: Formation of phenylethyl ketone or phenylethyl aldehyde.
Reduction: Formation of phenylethylamine or diethanolamine derivatives.
Substitution: Formation of halogenated or alkylated derivatives of 2,2’-[(1-Phenylethyl)imino]diethanol.
科学的研究の応用
2,2’-[(1-Phenylethyl)imino]diethanol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: It is used in the production of surfactants, emulsifiers, and other specialty chemicals.
作用機序
The mechanism of action of 2,2’-[(1-Phenylethyl)imino]diethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylethyl group allows the compound to bind to hydrophobic pockets in proteins, while the diethanol groups can form hydrogen bonds with amino acid residues. This interaction can modulate the activity of the target protein, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 2,2’-[(2-Phenylethyl)imino]diethanol
- 2,2’-[(4-Aminophenyl)imino]diethanol
- N-Phenyldiethanolamine
Uniqueness
2,2’-[(1-Phenylethyl)imino]diethanol is unique due to its specific structural features, such as the phenylethyl group and the diethanol groups. These features confer distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, which can be leveraged in research and industrial processes.
特性
CAS番号 |
46407-94-7 |
|---|---|
分子式 |
C12H19NO2 |
分子量 |
209.28 g/mol |
IUPAC名 |
2-[2-hydroxyethyl(1-phenylethyl)amino]ethanol |
InChI |
InChI=1S/C12H19NO2/c1-11(12-5-3-2-4-6-12)13(7-9-14)8-10-15/h2-6,11,14-15H,7-10H2,1H3 |
InChIキー |
PRHRISUFQISTKU-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC=CC=C1)N(CCO)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


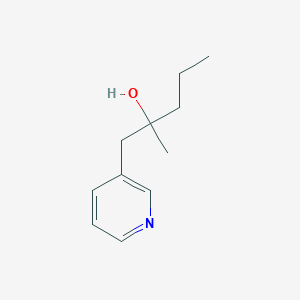
![2-[(3,8-Dichlorophenanthridin-6-yl)amino]ethanol](/img/structure/B13997937.png)
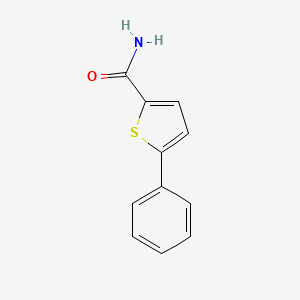

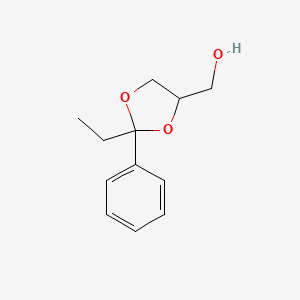
![2-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-N-ethylbenzamide](/img/structure/B13997954.png)
![4,4-Bis(4-{[(3-nitrophenyl)carbamoyl]oxy}phenyl)pentanoic acid](/img/structure/B13997962.png)

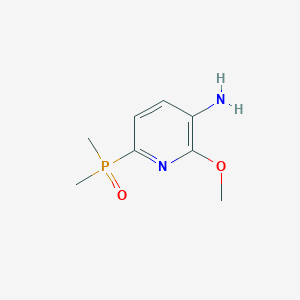

![N-[4-(2-acetyl-1-methylhydrazinyl)-6-chloropyrimidin-5-yl]acetamide](/img/structure/B13997993.png)

